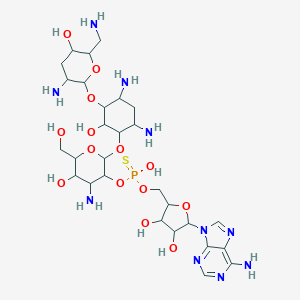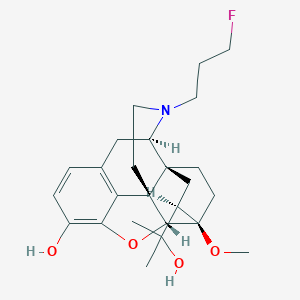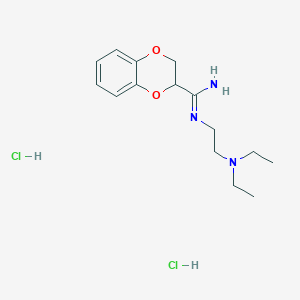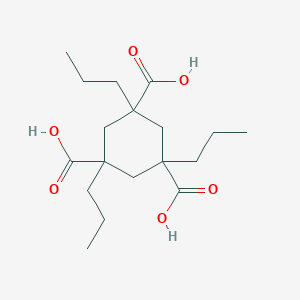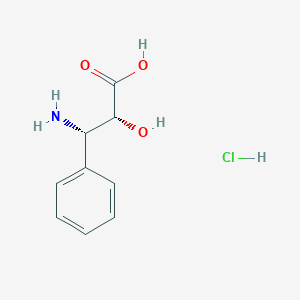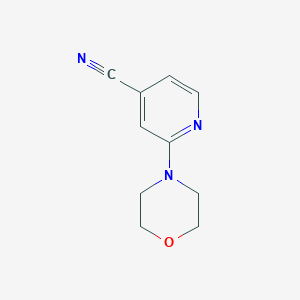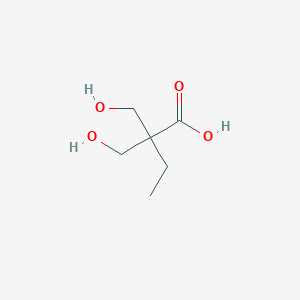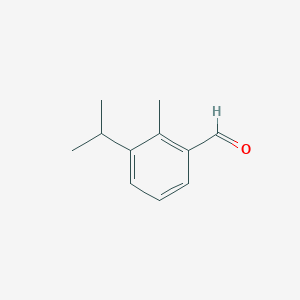
2-Methyl-3-(propan-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(propan-2-yl)benzaldehyde, also known as cuminaldehyde, is a natural organic compound that is commonly found in the essential oil of cumin, a spice widely used in various cuisines around the world. This aromatic aldehyde has been the focus of significant scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(propan-2-yl)benzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
2-Methyl-3-(propan-2-yl)benzaldehyde has been shown to possess various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant activities. It has been shown to inhibit the growth of various bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals and prevent oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-3-(propan-2-yl)benzaldehyde in lab experiments is its natural origin and low toxicity, which makes it a safe and environmentally friendly alternative to synthetic chemicals. However, its low solubility in water and high volatility can pose challenges in certain experimental setups, and its complex chemical structure can make it difficult to synthesize and purify.
Orientations Futures
There are many potential future directions for the study of 2-Methyl-3-(propan-2-yl)benzaldehyde, including:
1. Further investigation of its pharmacological properties and potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
2. Development of new synthesis methods and purification techniques to improve the yield and purity of the compound.
3. Investigation of its potential as a natural preservative in food and cosmetic products.
4. Study of its effects on the gut microbiome and its potential as a prebiotic or probiotic agent.
5. Investigation of its potential as a natural pesticide in agriculture and its effects on non-target organisms.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-(propan-2-yl)benzaldehyde can be achieved through various methods, including the oxidation of cumene, the isomerization of α-pinene, and the cyclization of 2-methyl-3-(propan-2-yl)phenol. However, the most commonly used method is the oxidation of cumene using air as an oxidant in the presence of a catalyst, such as cobalt or manganese.
Applications De Recherche Scientifique
2-Methyl-3-(propan-2-yl)benzaldehyde has been extensively studied for its potential applications in various fields, including food, medicine, and agriculture. In the food industry, it is commonly used as a flavoring agent in various products, such as baked goods, beverages, and confectionery. In medicine, it has been shown to possess various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. In agriculture, it has been used as a natural pesticide to control various pests and diseases.
Propriétés
Numéro CAS |
127451-11-0 |
|---|---|
Nom du produit |
2-Methyl-3-(propan-2-yl)benzaldehyde |
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-methyl-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-8H,1-3H3 |
Clé InChI |
ZOJKUHSSLKZYIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1C(C)C)C=O |
SMILES canonique |
CC1=C(C=CC=C1C(C)C)C=O |
Synonymes |
Benzaldehyde, 2-methyl-3-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



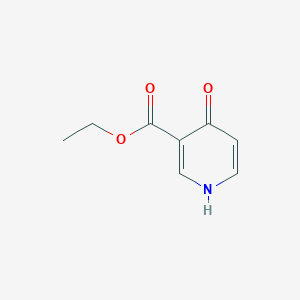
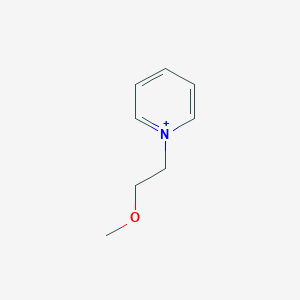
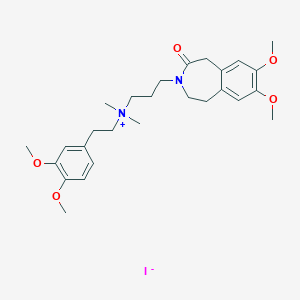

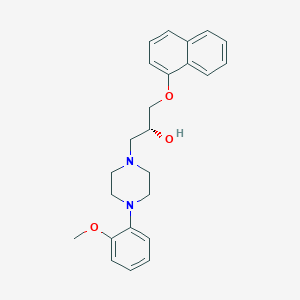
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
